2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE
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Overview
Description
2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound that features a pyrazole ring, a carbohydrazonoyl group, and a sulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Chloro Group: Chlorination of the pyrazole ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Carbohydrazonoyl Group: This involves the reaction of the chlorinated pyrazole with a suitable hydrazine derivative.
Coupling with Phenyl 4-methylbenzenesulfonate: The final step involves coupling the carbohydrazonoyl pyrazole with phenyl 4-methylbenzenesulfonate under basic conditions, typically using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the carbohydrazonoyl group.
Reduction: Reduction reactions can target the carbonyl group within the carbohydrazonoyl moiety.
Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or primary amines under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring and carbohydrazonoyl group.
Reduction: Reduced forms of the carbonyl group, potentially leading to alcohols or amines.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The carbohydrazonoyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pyrazole ring may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
2-{2-[(4-chloro-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl 4-methylbenzenesulfonate: Lacks the methyl group on the pyrazole ring.
2-{2-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]carbohydrazonoyl}phenyl 4-methylbenzenesulfonate: Contains a bromo group instead of a chloro group.
2-({(E)-2-[(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)CARBONYL]HYDRAZONO}METHYL)PHENYL 4-METHYL-1-BENZENESULFONATE: Contains a different substituent on the phenyl ring.
Uniqueness
The presence of the chloro group on the pyrazole ring and the carbohydrazonoyl group makes this compound unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C19H17ClN4O4S |
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Molecular Weight |
432.9g/mol |
IUPAC Name |
[2-[(E)-[(4-chloro-2-methylpyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C19H17ClN4O4S/c1-13-7-9-15(10-8-13)29(26,27)28-17-6-4-3-5-14(17)11-21-23-19(25)18-16(20)12-22-24(18)2/h3-12H,1-2H3,(H,23,25)/b21-11+ |
InChI Key |
NHGWNYRJPXAAMC-SRZZPIQSSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NNC(=O)C3=C(C=NN3C)Cl |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=N/NC(=O)C3=C(C=NN3C)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=NNC(=O)C3=C(C=NN3C)Cl |
Origin of Product |
United States |
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